2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a methoxymethyl group, a morpholine ring, and a dihydropyrimidinone core. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyrimidinone core, followed by the introduction of the methoxymethyl and morpholine groups. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other acetamides and dihydropyrimidinones. Compared to these compounds, 2-[4-(METHOXYMETHYL)-2-(MORPHOLIN-4-YL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- Phenoxy acetamide derivatives
- Indole derivatives
- Quinoline derivatives
These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C19H24N4O4S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)-2-morpholin-4-yl-6-oxopyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C19H24N4O4S/c1-26-13-15-11-18(25)23(19(21-15)22-6-8-27-9-7-22)12-17(24)20-14-4-3-5-16(10-14)28-2/h3-5,10-11H,6-9,12-13H2,1-2H3,(H,20,24) |
InChI Key |
RKBFPSQDTRSABY-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
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